molecular formula C20H27N3O7S2 B2663084 Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 391221-75-3

Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No. B2663084
CAS RN: 391221-75-3
M. Wt: 485.57
InChI Key: ABWPJDVVVFINFH-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C20H27N3O7S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivative Compounds

The compound has been utilized in the synthesis of various derivative compounds. A study detailed a convenient synthesis approach for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This process highlights the compound's role in facilitating the creation of new molecules with potential applications in medicinal chemistry and material science (Mohamed, 2014).

Glutaminase Inhibition for Therapeutic Applications

In the search for novel glutaminase inhibitors, a series of analogs were synthesized, aiming to improve the drug-like properties of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. This study contributes to understanding the therapeutic potential of GLS inhibition in cancer treatment, showcasing the compound's relevance in developing new cancer therapies (Shukla et al., 2012).

Antimicrobial Activities

The compound is also instrumental in the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities. A particular study synthesized various derivatives and tested their in vitro antimicrobial efficacy against bacterial and fungal isolates, indicating the compound's utility in generating new antimicrobial agents (Wardkhan et al., 2008).

Stereoselective Synthesis of Functionalized Molecules

The compound plays a role in the stereoselective synthesis of highly functionalized molecules, such as [1,4]-thiazines, demonstrating its versatility in complex organic syntheses. This application is pivotal in the development of compounds with specific stereochemical configurations for pharmaceuticals and advanced materials (Indumathi et al., 2007).

properties

IUPAC Name

ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O7S2/c1-4-30-18(24)13-16-14-31-20(21-16)22-19(25)15-5-7-17(8-6-15)32(26,27)23(9-11-28-2)10-12-29-3/h5-8,14H,4,9-13H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPJDVVVFINFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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